molecular formula C18H19N7 B5410685 5'-methyl-1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H,3'H-2,4'-biimidazole

5'-methyl-1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H,3'H-2,4'-biimidazole

Cat. No. B5410685
M. Wt: 333.4 g/mol
InChI Key: RYPHGKHJHYGYNM-UHFFFAOYSA-N
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Description

1H-1,2,4-triazole is a heterocyclic compound that contains three nitrogen atoms in a five-membered ring . Imidazole is another five-membered ring compound, but it contains two nitrogen atoms . These structures are found in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of 1H-1,2,4-triazole and imidazole derivatives often involves reactions with various substituted phenyl groups . The specific synthesis process for “5’-methyl-1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H,3’H-2,4’-biimidazole” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole and imidazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazole and imidazole derivatives can vary widely depending on the specific compounds and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole and imidazole derivatives can vary widely. For example, some compounds synthesized with these structures are thermally stable .

Mechanism of Action

The mechanism of action of 1H-1,2,4-triazole and imidazole derivatives can depend on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards of 1H-1,2,4-triazole and imidazole derivatives can depend on their specific structures. Some compounds may have low toxicity, while others may be more hazardous .

Future Directions

The future research directions for 1H-1,2,4-triazole and imidazole derivatives could involve the development of more effective and potent drugs, as these compounds are found in many biologically active compounds and pharmaceuticals .

properties

IUPAC Name

1-[3-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]-3-phenylpropyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-17(22-12-21-14)18-20-8-10-25(18)16(15-5-3-2-4-6-15)7-9-24-13-19-11-23-24/h2-6,8,10-13,16H,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPHGKHJHYGYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2C(CCN3C=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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